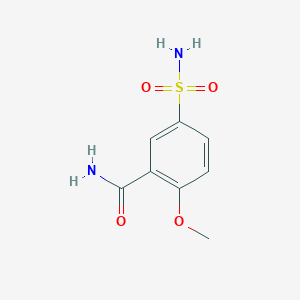

2-Methoxy-5-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKYLVJCMKDNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52395-25-2 | |

| Record name | 2-Methoxy-5-sulfamoylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXY-5-SULFAMOYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZFR2SNF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methoxy-5-sulfamoylbenzamide physical and chemical properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxy-5-sulfamoylbenzamide. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant chemical and analytical workflows.

Chemical Identity and Properties

This compound is recognized as a metabolite of the antipsychotic drug Sulpiride[1]. It is also listed as an impurity (Impurity E) of Sulpiride in the European Pharmacopoeia[2]. The compound is a white crystalline solid and is soluble in water[3].

Table 1.1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 52395-25-2 | [2][4] |

| Molecular Formula | C₈H₁₀N₂O₄S | [3][4][5] |

| Molecular Weight | 230.24 g/mol | [3][4] |

| Monoisotopic Mass | 230.03613 Da | [5] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

| Predicted XlogP | -0.9 | [5] |

Table 1.2: Predicted Mass Spectrometry Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 231.04341 | 145.7 |

| [M+Na]⁺ | 253.02535 | 153.8 |

| [M-H]⁻ | 229.02885 | 149.0 |

| [M+NH₄]⁺ | 248.06995 | 162.9 |

| Source: Data predicted using CCSbase[5] |

Logical Relationships and Metabolic Context

This compound is a known metabolite of Sulpiride, an atypical antipsychotic drug used in the treatment of schizophrenia and depression[1][6]. This metabolic relationship is a key aspect of its biological relevance.

Caption: Metabolic pathway of Sulpiride.

Synthesis and Experimental Protocols

A common synthesis route involves the reaction of Methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst[8].

Caption: Synthesis workflow for a key precursor.

Detailed Protocol:

-

Reaction Setup: Add 300g of tetrahydrofuran (THF), 50g (0.25 mol) of Methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 31g (0.3 mol) of sodium aminosulfinate to a 1000ml reaction flask equipped with a reflux device[8].

-

Reaction: Heat the mixture to 60°C and maintain this temperature for 12 hours[8].

-

Decolorization: After the reaction is complete, add 2 grams of activated carbon to the solution and filter while hot[8].

-

Isolation: Concentrate the filtrate to dryness under reduced pressure[8].

-

Drying: Dry the resulting white crystalline powder under vacuum at 60°C to yield Methyl 2-methoxy-5-sulfamoylbenzoate[8]. The reported yield is approximately 94.5% with a purity of 99.51% as determined by HPLC[7].

Table 3.1: Properties of Methyl 2-methoxy-5-sulfamoylbenzoate

| Property | Value | Source |

| CAS Number | 33045-52-2 | [9][10][11] |

| Molecular Formula | C₉H₁₁NO₅S | [9][10] |

| Molecular Weight | 245.25 g/mol | [9][10] |

| Melting Point | 175-177 °C (lit.) | [9][10][11] |

| Boiling Point | 439.8 °C at 760 mmHg | [12] |

| Density | 1.36 g/cm³ | [12] |

The accurate quantification of related compounds in biological matrices is critical for pharmacokinetic and therapeutic drug monitoring studies. A deuterated analog of 2-Methoxy-5-sulfamoylbenzoic acid is used as an ideal internal standard for the LC-MS/MS analysis of Sulpiride due to its similar chemical and physical properties, which helps correct for matrix effects[6].

Caption: Sample preparation for LC-MS/MS analysis.

Detailed Protocol:

-

Sample Preparation: Aliquot 100 µL of a plasma sample into a 1.5 mL microcentrifuge tube[6].

-

Internal Standard: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL 2-Methoxy-5-sulfamoylbenzoic Acid-d3)[6].

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins and vortex for 1 minute[6].

-

Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C[6].

-

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[6].

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase[6].

-

Analysis: Inject 5 µL of the prepared sample into an LC-MS/MS system for quantification[6]. The system typically consists of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6].

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [drugfuture.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. PubChemLite - this compound (C8H10N2O4S) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. allhdi.com [allhdi.com]

- 8. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 9. Methyl 2-methoxy-5-sulfamoylbenzoate 98 33045-52-2 [sigmaaldrich.com]

- 10. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]

- 11. Methyl 2-Methoxy-5-Sulfamoylbenzoate - Yogi Enterprise [yogienterprise.com]

- 12. indiamart.com [indiamart.com]

Spectral Data Analysis of 2-Methoxy-5-sulfamoylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-5-sulfamoylbenzamide, a key intermediate in the synthesis of the antipsychotic drug Sulpiride. Due to the limited availability of published experimental spectral data for this specific compound, this guide presents a combination of predicted data, experimental data from closely related analogs, and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and analysis of this and similar molecules.

Predicted and Analog-Based Spectral Data

The following tables summarize the predicted spectral data for this compound and experimental data for its closely related precursor, methyl 2-methoxy-5-sulfamoylbenzoate. These values provide an estimation of the expected spectral characteristics.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | d | 1H | Ar-H6 |

| ~7.8 - 8.0 | dd | 1H | Ar-H4 |

| ~7.5 - 7.7 | br s | 1H | CONH ₂ |

| ~7.2 - 7.4 | d | 1H | Ar-H3 |

| ~7.0 - 7.2 | br s | 2H | SO₂NH ₂ |

| ~6.8 - 7.0 | br s | 1H | CONH ₂ |

| ~3.9 | s | 3H | OCH₃ |

Solvent: DMSO-d₆. Data is predicted based on analogous structures and standard chemical shift values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | C =O |

| ~155 | C -OCH₃ |

| ~135 | C -SO₂NH₂ |

| ~132 | Ar-C H |

| ~130 | Ar-C H |

| ~128 | Ar-C -CONH₂ |

| ~115 | Ar-C H |

| ~56 | OC H₃ |

Solvent: DMSO-d₆. Data is predicted based on analogous structures and standard chemical shift values.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 231.0434 |

| [M+Na]⁺ | 253.0254 |

Data predicted using computational tools.

Table 4: Key IR Absorption Bands for Structurally Similar Sulfonamides

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amide and sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| ~1340 and ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |

Data based on typical IR absorption frequencies for functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound, based on standard laboratory practices and procedures reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is used between scans.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The raw Free Induction Decay (FID) data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is an average of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The major absorption peaks are then identified and labeled.

Mass Spectrometry (MS)

-

Instrumentation : An Agilent 1100 LC-MS system (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted.

-

Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Processing : The resulting mass spectrum, a plot of relative intensity versus m/z, is analyzed to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition.

Synthesis and Application Context

This compound is a crucial intermediate in the pharmaceutical industry, primarily in the synthesis of Sulpiride, a widely used antipsychotic and antiemetic drug. The following diagram illustrates the logical workflow for the synthesis of Sulpiride, highlighting the role of this compound.

Caption: Synthesis pathway of Sulpiride from 2-Methoxybenzoic Acid.

This workflow demonstrates the conversion of 2-methoxybenzoic acid through several steps to yield this compound. This intermediate is then coupled with (S)-2-(aminomethyl)-1-ethylpyrrolidine to form the final active pharmaceutical ingredient, Sulpiride. The purity and identity of this compound, as confirmed by the spectral methods detailed above, are critical for the successful synthesis of the final drug product.

Navigating the Solubility Landscape of 2-Methoxy-5-sulfamoylbenzamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methoxy-5-sulfamoylbenzamide, a key chemical entity in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available solubility data, detailed experimental protocols for solubility determination, and a discussion of the critical factors influencing its dissolution.

Introduction to this compound

This compound is a sulfonamide derivative with a molecular structure that suggests its potential for various pharmaceutical applications. An understanding of its solubility in different solvent systems is fundamental for formulation development, bioavailability enhancement, and ensuring reliable outcomes in preclinical and clinical studies. The molecular structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Quantitative Solubility Data

A comprehensive search of publicly available literature did not yield a detailed quantitative solubility profile of this compound across a wide range of solvents. However, qualitative solubility information for structurally related compounds provides some initial guidance. For instance, a related compound, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is reported to be soluble in Dimethyl Sulfoxide (DMSO) up to 45 mg/mL[1]. Another related molecule, 2-Methoxy-5-Sulfamoyl Benzoic Acid, is described as water-soluble[2].

Due to the lack of specific quantitative data for this compound, it is imperative for researchers to determine its solubility experimentally in solvent systems relevant to their specific application. The following table provides a template for documenting such experimental findings.

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Method of Determination | Reference |

| Water | 25 | 7.0 | Data not available | Shake-Flask Method | - |

| Ethanol | 25 | - | Data not available | Shake-Flask Method | - |

| Methanol | 25 | - | Data not available | Shake-Flask Method | - |

| Acetone | 25 | - | Data not available | Shake-Flask Method | - |

| Dimethyl Sulfoxide (DMSO) | 25 | - | Data not available | Shake-Flask Method | - |

| Phosphate Buffered Saline (PBS) | 37 | 7.4 | Data not available | Shake-Flask Method | - |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[3][4][5] The following protocol is a synthesis of best practices recommended by regulatory bodies and in scientific literature.[6][7]

Materials and Equipment

-

This compound (pure, solid form)

-

Selected solvents (e.g., water, ethanol, DMSO, buffered solutions)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Analytical balance

-

pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration measurement.

Experimental Workflow

The general workflow for the shake-flask solubility determination is illustrated in the following diagram.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation of the Suspension: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial. Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically by taking samples at different time points until the concentration of the dissolved compound remains constant.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm). It is crucial to ensure that no solid particles are transferred into the collected supernatant.

-

Analysis: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Factors Influencing Solubility

The solubility of this compound can be significantly influenced by several physicochemical factors:

-

pH: For ionizable compounds, solubility is highly dependent on the pH of the aqueous medium. The presence of acidic and basic functional groups in this compound suggests that its aqueous solubility will vary with pH. Therefore, it is recommended to determine the solubility in buffered solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Polymorphism: The crystalline form of the solid material can impact its solubility. Different polymorphs of the same compound can exhibit different solubilities. Characterization of the solid form used in the solubility studies is therefore important.

-

Co-solvents: The addition of a co-solvent to an aqueous solution can significantly alter the solubility of a compound. This is a common strategy used in formulation development to enhance the solubility of poorly soluble drugs.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 2-Methoxy-5-Sulfamoyl Benzoic Acid - High Purity at Competitive Price [shubhlifescience.in]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. who.int [who.int]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 2-Methoxy-5-sulfamoylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-sulfamoylbenzamide is a known impurity and metabolite of the atypical antipsychotic drug Sulpiride.[1][2] As with any active pharmaceutical ingredient (API) or related substance, understanding its thermal stability and degradation profile is critical for ensuring drug product quality, safety, and efficacy. Forced degradation studies are a cornerstone of the drug development process, providing insights into the intrinsic stability of a molecule, potential degradation pathways, and facilitating the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

This guide offers a detailed overview of the methodologies to assess the thermal stability and degradation of this compound and presents inferred degradation pathways based on its chemical structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| Synonyms | Sulpiride Impurity E, 5-Aminosulfonyl-2-methoxybenzamide | [5] |

| CAS Number | 52395-25-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₄S | [1] |

| Molecular Weight | 230.24 g/mol | [1] |

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of a compound. While specific data for this compound is not publicly available, a supplier of this compound as a reference standard indicates that TGA is part of their characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Table 2: Typical Data Obtained from TGA and Its Interpretation

| Parameter | Description | Significance for this compound |

| Onset of Decomposition | The temperature at which significant mass loss begins. | Indicates the upper-temperature limit for handling and storage. |

| Mass Loss (%) | The percentage of mass lost at different temperature ranges. | Can indicate the loss of volatiles, water, or decomposition of specific functional groups. |

| Residue (%) | The percentage of mass remaining at the end of the analysis. | Provides information on the final decomposition products. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Table 3: Typical Data Obtained from DSC and Its Interpretation

| Parameter | Description | Significance for this compound |

| Melting Point (Tₘ) | The temperature at which the solid phase transitions to a liquid. | An indicator of purity. |

| Enthalpy of Fusion (ΔHբ) | The amount of heat required to melt the sample. | Related to the degree of crystallinity. |

| Decomposition Exotherm/Endotherm | The heat released or absorbed during decomposition. | Characterizes the energetic nature of the decomposition process. |

Degradation Profile

The degradation profile of this compound can be elucidated through forced degradation studies. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines and methodologies applied to Sulpiride.

-

Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 N to 1 N hydrochloric acid.

-

Stress Condition: Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2 to 24 hours).

-

Sample Processing: At various time points, withdraw aliquots, neutralize with an equivalent amount of base (e.g., NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

-

Preparation: Dissolve a known concentration of this compound in a suitable organic solvent and add an equal volume of 0.1 N to 1 N sodium hydroxide.

-

Stress Condition: Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified period (e.g., 2 to 24 hours).

-

Sample Processing: At various time points, withdraw aliquots, neutralize with an equivalent amount of acid (e.g., HCl), and dilute with the mobile phase.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

-

Preparation: Dissolve a known concentration of this compound in a suitable solvent.

-

Stress Condition: Add a solution of hydrogen peroxide (e.g., 3-30%) and keep the mixture at room temperature or a slightly elevated temperature for a specified duration.

-

Sample Processing: At various time points, withdraw aliquots and dilute with the mobile phase.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60-100 °C) for an extended period (e.g., several days).

-

Solution State: Prepare a solution of the compound and expose it to high temperatures.

-

Sample Processing: For the solid-state sample, dissolve a portion in a suitable solvent at different time points. For the solution state, directly take aliquots. Dilute as necessary.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

-

Preparation: Expose both the solid compound and a solution of the compound to a light source.

-

Stress Condition: Use a photostability chamber that provides controlled exposure to both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

-

Sample Processing: Prepare solutions of the exposed solid and take aliquots of the exposed solution at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method, comparing them to a control sample protected from light.

Experimental Workflow Visualization

Caption: Experimental workflow for thermal stability and degradation analysis.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains amide, sulfonamide, and methoxy functional groups on a benzene ring, several degradation pathways can be inferred. The degradation of related benzamides and sulfonamides suggests that hydrolysis and cleavage of the amide and sulfonamide bonds are likely primary degradation routes.

-

Hydrolysis of the Amide Bond: Under acidic or basic conditions, the primary amide group (-CONH₂) can hydrolyze to form the corresponding carboxylic acid, 2-Methoxy-5-sulfamoylbenzoic acid.

-

Hydrolysis of the Sulfonamide Bond: The sulfonamide group (-SO₂NH₂) can also undergo hydrolysis, although it is generally more stable than the amide bond. This would lead to the cleavage of the C-S bond or the S-N bond, resulting in various sulfonic acid or desulfonated derivatives.

-

Demethylation: The methoxy group (-OCH₃) can be cleaved under certain stress conditions, particularly strong acid and high temperature, to yield a phenolic compound.

-

Ring Opening/Degradation: Under harsh oxidative conditions, the aromatic ring itself may be subject to cleavage.

Caption: Inferred degradation pathways of this compound.

Conclusion

A thorough understanding of the thermal stability and degradation profile of this compound is essential for the development of safe and effective pharmaceutical products containing Sulpiride. Although specific thermal analysis data for this impurity is not widely published, this guide provides a robust framework for its evaluation based on established scientific principles and regulatory guidelines. The detailed experimental protocols for forced degradation studies will enable researchers to generate the necessary stability data, while the inferred degradation pathways offer a starting point for the identification and characterization of potential degradants. Further experimental work is required to definitively establish the thermal properties and degradation mechanisms of this compound.

References

2-Methoxy-5-sulfamoylbenzamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-sulfamoylbenzamide, a compound of interest in pharmaceutical research, primarily recognized as a key intermediate and impurity in the synthesis of the antipsychotic drug Sulpiride. This document furnishes essential chemical data, including its CAS number and molecular weight, and presents a detailed experimental protocol for the synthesis of its immediate precursor, methyl 2-methoxy-5-sulfamoylbenzoate. While direct biological activity and signaling pathway data for this compound are not extensively available in public literature, this guide contextualizes its relevance within pharmaceutical development and provides foundational knowledge for researchers in the field.

Chemical Identity and Properties

This compound is a benzamide derivative characterized by a methoxy and a sulfamoyl group attached to the benzene ring. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 52395-25-2[1] |

| Molecular Formula | C₈H₁₀N₂O₄S[1] |

| Molecular Weight | 230.24 g/mol |

| Appearance | Powder or liquid[1] |

| Synonyms | Sulpiride Impurity E |

Synthesis Protocol: A Pathway to this compound

The direct synthesis of this compound is not widely published. However, detailed methods for the synthesis of its immediate precursor, methyl 2-methoxy-5-sulfamoylbenzoate, are available. This ester is a critical intermediate in the industrial production of Sulpiride and can be readily converted to the target benzamide through amidation.[2][3] The following protocol outlines a common route for the synthesis of the methyl ester.

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

This synthesis involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.[2][4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Methyl 2-methoxy-5-chlorobenzoate | 202.62 | 50.0 | 0.25 |

| Sodium aminosulfinate | 103.08 | 25.7 | 0.25 |

| Cuprous bromide (CuBr) | 143.45 | 1.8 | 0.0125 |

| Tetrahydrofuran (THF) | 72.11 | 300 | - |

| Activated Carbon | 12.01 | 2.0 | - |

| Ethanol | 46.07 | 50.0 | - |

Experimental Procedure: [2]

-

To a 1000 mL reaction flask equipped with a reflux condenser, add 300 g of tetrahydrofuran, 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8 g (0.0125 mol) of cuprous bromide, and 25.7 g (0.25 mol) of sodium aminosulfinate.[2]

-

Heat the reaction mixture to 65°C and maintain this temperature for 12 hours with stirring.[2]

-

After the reaction is complete, add 2 g of activated carbon to the solution and heat to filter.[2]

-

Concentrate the filtrate to dryness under reduced pressure.[2]

-

Dry the resulting solid under vacuum at 60°C to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[2]

-

For purification, the crude product can be recrystallized from ethanol. Cool the ethanolic solution to 5°C and stir for 2 hours. Filter the crystals, wash with cold ethanol, and dry at 65°C.[2]

Expected Yield and Purity:

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized methyl 2-methoxy-5-sulfamoylbenzoate can be assessed using the following HPLC conditions:[2][5]

| Parameter | Condition |

| Mobile Phase | Water (700 mL) : Methanol (200 mL) |

| Detection Wavelength | 240 nm |

| Flow Rate | 1.0 mL/min |

| Sample Preparation | 0.01 g of sample diluted to 25 mL with mobile phase |

| Injection Volume | 5 µL |

Biological Context and Signaling Pathways

This compound is primarily documented as a metabolite and impurity of the atypical antipsychotic drug Sulpiride.[6] As such, its biological activity is intrinsically linked to the pharmacology of Sulpiride.

While specific studies detailing the signaling pathway interactions of this compound are scarce, research on other 2-methoxybenzamide derivatives has shown engagement with critical cellular pathways. For instance, certain novel 2-methoxybenzamide compounds have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[7][8][9] Aberrant Hh signaling is implicated in various forms of cancer, making its inhibitors a promising area of oncology research.[7][8] It is important to note that these findings pertain to structurally related compounds and not directly to this compound. Further research is required to elucidate its specific biological targets and mechanisms of action.

Diagrams

Caption: Synthesis workflow for methyl 2-methoxy-5-sulfamoylbenzoate.

Conclusion

This compound is a molecule of significant interest in the context of pharmaceutical synthesis, particularly as a precursor and impurity related to Sulpiride. While its own biological activity remains to be fully characterized, the established synthetic routes to its immediate precursor provide a solid foundation for further investigation. The exploration of structurally similar compounds as modulators of key signaling pathways, such as Hedgehog signaling, suggests that 2-methoxybenzamide derivatives as a class may hold therapeutic potential, warranting deeper research into the specific properties of this compound. This guide provides the essential chemical and synthetic information to support such future research endeavors.

References

- 1. This compound, CasNo.52395-25-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. allhdi.com [allhdi.com]

- 3. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Role of 2-Methoxy-5-sulfamoylbenzamide in the Context of Sulpiride Metabolism: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulpiride, a substituted benzamide antipsychotic, exhibits a pharmacological profile characterized by selective dopamine D2 and D3 receptor antagonism. A critical aspect of its clinical pharmacology is its metabolic fate. Contrary to the biotransformation patterns of many psychotropic agents, sulpiride undergoes minimal metabolism in humans, with the majority of the dose being excreted unchanged. While the compound 2-Methoxy-5-sulfamoylbenzamide has been associated with sulpiride, evidence identifies it as a known impurity rather than a metabolite. However, metabolic pathways in animal models and the identification of a related benzoic acid derivative in analytical contexts provide a broader understanding of sulpiride's biotransformation. This technical guide provides an in-depth review of sulpiride metabolism, focusing on the distinction between identified metabolites and related chemical structures, and details the experimental protocols for their analysis.

The Metabolic Profile of Sulpiride

In humans, sulpiride is poorly absorbed orally (bioavailability of 25-40%) and is not extensively metabolized.[1][2] More than 95% of the drug recovered in urine and feces is the unchanged parent compound.[3] The elimination half-life is approximately 6-8 hours, and excretion is primarily via the kidneys.[1][4] Studies using radiolabeled sulpiride in human volunteers have confirmed the limited extent of its biotransformation, indicating that the pharmacological activity is attributable to the unchanged drug.[3] Furthermore, sulpiride does not significantly inhibit or stimulate major cytochrome P450 (CYP) enzymes, suggesting a low potential for metabolic drug-drug interactions.[1][5]

Metabolites in Animal Models

In contrast to the metabolic profile in humans, studies in rats and dogs have identified several metabolites of sulpiride.[6] These findings are significant for preclinical drug development and toxicological assessments. The identified metabolites in these species include hydroxylated and oxidized derivatives. Notably, one of the identified metabolites is 5-aminosulfonyl-2-methoxybenzamide .[6] It is crucial to underscore that this and other metabolites found in rats and dogs were not detected in human urine.[6]

Clarification: this compound

The compound This compound is structurally an isomer of the animal metabolite 5-aminosulfonyl-2-methoxybenzamide. However, within the context of sulpiride, it is cataloged as Sulpiride Impurity E , indicating it is a substance related to the manufacturing process or a potential degradation product, rather than a product of biological metabolism.[7][8]

A structurally related compound, 2-Methoxy-5-sulfamoylbenzoic acid , has been identified as a metabolite of sulpiride.[9] This acidic metabolite is of particular importance in the bioanalytical field, where its deuterated analog is used as a stable isotope-labeled internal standard for the highly accurate and precise quantification of sulpiride in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Quantitative Data on Sulpiride and its Metabolites

The following table summarizes the quantitative aspects of sulpiride metabolism, drawing a clear distinction between findings in humans and animal models.

| Species | Compound | Matrix | Concentration/Percentage | Citation |

| Human | Unchanged Sulpiride | Urine and Feces | >95% of recovered dose | [3] |

| Human | Sulpiride | Plasma | 232 to 403 ng/ml (peak after oral dose) | [3] |

| Rhesus Monkey | Unchanged Sulpiride | Urine and Bile | 60-80% | [3] |

| Rhesus Monkey | 5-oxopyrrolidine sulpiride | Urine and Bile | 10-30% | [3] |

| Rat | Metabolites (total) | Administered Dose | 56% (38% as conjugates) | [6] |

| Dog | Metabolites (total) | Administered Dose | 15% (4% as conjugates) | [6] |

Signaling Pathways and Pharmacodynamics

Sulpiride's therapeutic effects are primarily mediated through its selective antagonism of dopamine D2 and D3 receptors.[2][10] At lower doses (50-200 mg daily), it is thought to preferentially block presynaptic inhibitory autoreceptors, leading to an increase in dopamine release and subsequent antidepressant and stimulating effects.[1][11] At higher doses (600-1600 mg daily), its postsynaptic receptor antagonism dominates, resulting in antipsychotic activity.[1] As the identified metabolites in animals have not been found in humans and are generally considered inactive, the signaling pathway of relevance remains that of the parent drug, sulpiride.

Caption: Sulpiride's dual mechanism of action on dopamine signaling pathways.

Experimental Protocols

The analysis of sulpiride and its related compounds in biological matrices typically involves sophisticated chromatographic techniques coupled with sensitive detection methods.

Protocol for Sulpiride Quantification in Human Plasma via LC-MS/MS

This protocol is adapted from methodologies used for the quantitative analysis of sulpiride and its metabolites.[9]

Objective: To quantify the concentration of sulpiride in human plasma using a stable isotope-labeled internal standard.

Materials and Reagents:

-

Sulpiride reference standard

-

2-Methoxy-5-sulfamoylbenzoic Acid-d3 (Internal Standard, IS)

-

LC-MS grade methanol, acetonitrile, and formic acid

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

Procedure:

-

Preparation of Solutions:

-

Prepare individual stock solutions (1 mg/mL) of sulpiride and the internal standard in methanol.

-

Prepare working standard solutions of sulpiride by serial dilution of the stock solution.

-

Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the IS stock solution.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (blank, calibration standard, or quality control sample) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube (except for the blank).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in positive ESI mode with Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both sulpiride and the internal standard.

-

Caption: Workflow for the bioanalysis of sulpiride in plasma samples.

Conclusion

The metabolism of sulpiride is characterized by minimal biotransformation in humans, with the parent drug being the primary pharmacologically active and excreted species. The compound this compound is recognized as an impurity of sulpiride, not a metabolite. In contrast, animal studies have identified several metabolites, including 5-aminosulfonyl-2-methoxybenzamide. Furthermore, the related compound 2-Methoxy-5-sulfamoylbenzoic acid is a known metabolite whose deuterated form serves as a crucial tool in modern bioanalytical methods for the accurate quantification of sulpiride. For researchers and drug development professionals, understanding these distinctions is vital for the correct interpretation of preclinical data and the design of robust clinical and bioanalytical studies. The provided methodologies offer a foundation for the reliable analysis of sulpiride in biological systems.

References

- 1. Sulpiride - Wikipedia [en.wikipedia.org]

- 2. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of sulpiride in man and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulpiride pharmacokinetics in humans after intramuscular administration at three dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. No inhibition of cytochrome P450 activities in human liver microsomes by sulpiride, an antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of sulpiride: Determination of the chemical structure of its metabolites in rat, dog and man | Semantic Scholar [semanticscholar.org]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. What is Sulpiride used for? [synapse.patsnap.com]

- 11. The mode of action of sulpiride as an atypical antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Identification of 2-Methoxy-5-sulfamoylbenzamide as Sulpiride Impurity E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and control of 2-Methoxy-5-sulfamoylbenzamide, designated as Sulpiride Impurity E by the European Pharmacopoeia (EP). This document outlines the regulatory context, analytical methodologies, and potential synthetic origins of this impurity, serving as a critical resource for quality control and drug development.

Introduction to Sulpiride and its Impurities

Sulpiride is a substituted benzamide derivative that acts as an atypical antipsychotic agent, primarily used in the treatment of schizophrenia.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Sulpiride is a critical aspect of drug manufacturing and regulation to ensure the safety and efficacy of the final medicinal product. Regulatory bodies, such as the European Pharmacopoeia Commission, establish monographs that define the quality standards for APIs, including the identification and acceptable limits of impurities.

Impurities in Sulpiride can originate from various sources, including the starting materials, synthetic intermediates, degradation products, or by-products formed during the manufacturing process.[2] One such designated impurity is this compound, officially listed as Sulpiride Impurity E in the European Pharmacopoeia.[3][4]

Table 1: Chemical and Physical Properties of Sulpiride and Impurity E

| Property | Sulpiride | This compound (Impurity E) |

| Systematic Name | (RS)-N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | This compound |

| Molecular Formula | C₁₅H₂₃N₃O₄S | C₈H₁₀N₂O₄S |

| Molecular Weight | 341.43 g/mol | 230.24 g/mol |

| CAS Number | 15676-16-1 | 52395-25-2 |

Synthesis of Sulpiride and the Origin of Impurity E

The synthesis of Sulpiride typically involves the condensation of 2-methoxy-5-sulfamoylbenzoic acid or its ester derivative with (RS)-1-ethyl-2-aminomethylpyrrolidine.[5][6][7] this compound (Impurity E) is structurally very similar to the key intermediate, 2-methoxy-5-sulfamoylbenzoic acid, differing only by the presence of a primary amide instead of a carboxylic acid.

The presence of Impurity E in the final Sulpiride product can potentially arise from an incomplete reaction or a side reaction during the synthesis. If the starting material, 2-methoxy-5-sulfamoylbenzoic acid, contains its corresponding amide (Impurity E), it may be carried through the synthesis process. Alternatively, under certain reaction conditions, the carboxylic acid group of the intermediate could be converted to a primary amide, leading to the formation of Impurity E.

Below is a generalized synthetic pathway illustrating the formation of Sulpiride and the potential point of origin for Impurity E.

References

- 1. edqm.eu [edqm.eu]

- 2. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 3. Sulpiride EP Impurity E | LGC Standards [lgcstandards.com]

- 4. This compound; Sulpiride impurity E - Hengyuan Fine Chemical [hyfinechemical.com]

- 5. allhdi.com [allhdi.com]

- 6. CN112441960A - Synthetic method of sulpiride - Google Patents [patents.google.com]

- 7. CN103804265B - The synthesis of a kind of Sulpiride or its optical isomer and post-processing approach - Google Patents [patents.google.com]

The Pivotal Role of 2-Methoxy-5-sulfamoylbenzamide in Antipsychotic Drug Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 2-Methoxy-5-sulfamoylbenzamide, a critical pharmaceutical intermediate in the synthesis of atypical antipsychotics, primarily sulpiride and amisulpride. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthetic routes, and the mechanism of action of the active pharmaceutical ingredients (APIs) derived from it.

Introduction: A Key Building Block for Dopamine Receptor Antagonists

This compound is a substituted benzamide that serves as a cornerstone in the manufacturing of several essential medications for psychiatric disorders. Its chemical structure provides a versatile scaffold for the synthesis of drugs that modulate dopaminergic pathways in the central nervous system. The primary therapeutic agents synthesized from this intermediate are sulpiride and amisulpride, both of which are selective dopamine D2 and D3 receptor antagonists.[1][2] While this compound itself is not known to possess significant biological activity, its role as a precursor is indispensable for the creation of these potent antipsychotic drugs. This guide will focus on the synthesis of this intermediate and its conversion into the final drug products, as well as the well-elucidated mechanism of action of these APIs.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to sulpiride is a well-established process in pharmaceutical chemistry. The following sections detail the common synthetic methodologies and present key quantitative data.

Synthesis of the Intermediate: Methyl 2-methoxy-5-sulfamoylbenzoate

A common precursor for sulpiride synthesis is the methyl ester of 2-methoxy-5-sulfamoylbenzoic acid. One synthetic route involves the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a copper catalyst.[3]

Table 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) (HPLC) |

| 2-methoxy-5-chlorobenzoic acid methyl ester | Sodium aminosulfinate | Cuprous bromide | Tetrahydrofuran | 65 | 12 | 94.5 | 99.51 |

| 2-methoxy-5-chlorobenzoic acid methyl ester | Sodium aminosulfinate | HND-62 solid base | Ethylene glycol | 85 | 4 | 95.2 | 99.95 |

Synthesis of Sulpiride from Methyl 2-methoxy-5-sulfamoylbenzoate

The final step in the synthesis of sulpiride involves the amidation of methyl 2-methoxy-5-sulfamoylbenzoate with N-ethyl-2-aminomethylpyrrolidine.

Table 2: Synthesis of Sulpiride

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Methyl 2-methoxy-5-sulfamoylbenzoate | N-ethyl-2-aminomethylpyrrolidine | Ethylene glycol | 85 | 4-6 | 95.2 | 99.95 |

| 2-methoxy-5-aminosulfonylbenzoic acid | N-ethyl-2-aminomethylpyrrole | Acetonitrile | Room Temperature | Overnight | 24 | - |

| Ethyl 2-methoxy-5-sulfamoylbenzoate | (S)-1-ethyl-2-aminomethyl pyrrolidine | Isopropanol | 80 | 36 | 90.3 | 99.1 |

| Ethyl 2-methoxy-5-sulfamoylbenzoate | 1-ethyl-2-aminomethyl pyrrolidine | Glycerol | 110-120 | 4 | 88.5 | 99.5 |

Experimental Protocols

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Objective: To synthesize methyl 2-methoxy-5-sulfamoylbenzoate from 2-methoxy-5-chlorobenzoic acid methyl ester.

Materials:

-

2-methoxy-5-chlorobenzoic acid methyl ester

-

Sodium aminosulfinate

-

Cuprous bromide (catalyst)

-

Tetrahydrofuran (solvent)

-

Activated carbon

-

Water

-

Methanol

Procedure:

-

To a reaction vessel equipped with a reflux condenser, add 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate in a 1:1.05 to 1.2 molar ratio.

-

Add tetrahydrofuran as the solvent and a catalytic amount of cuprous bromide.

-

Heat the reaction mixture to 45-60°C and maintain for 10-14 hours.

-

After the reaction is complete, add activated carbon to decolorize the solution and filter to remove the activated carbon, catalyst, and by-product sodium chloride.

-

Concentrate the filtrate under reduced pressure to obtain methyl 2-methoxy-5-sulfamoylbenzoate.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

-

Mobile Phase: A mixture of water and methanol.

-

Detection Wavelength: 240 nm.

Synthesis of Sulpiride

Objective: To synthesize sulpiride via amidation of methyl 2-methoxy-5-sulfamoylbenzoate.

Materials:

-

Methyl 2-methoxy-5-sulfamoylbenzoate

-

N-ethyl-2-aminomethylpyrrolidine

-

Ethylene glycol (solvent)

-

HND-62 solid base catalyst

-

Water

-

Ethanol

Procedure:

-

In a clean reaction kettle, combine N-ethyl-2-aminomethylpyrrolidine, ethylene glycol, and methyl 2-methoxy-5-sulfamoylbenzoate.

-

Add the HND-62 solid base catalyst to the mixture.

-

Heat the reaction kettle to 80-90°C and maintain reflux for 4-6 hours.

-

After the reaction, collect the crude sulpiride product.

-

Purify the crude product using a mixed solvent system to obtain the final sulpiride product.

Mechanism of Action of Derived Pharmaceuticals

The therapeutic effects of sulpiride and amisulpride, synthesized from this compound, are attributed to their selective antagonism of dopamine D2 and D3 receptors in the brain.[4][5] This mechanism is dose-dependent and crucial for their efficacy in treating both positive and negative symptoms of schizophrenia.[5][6]

At higher doses (400-800 mg/day for amisulpride), these drugs act as antagonists at postsynaptic D2/D3 receptors, primarily in the limbic system.[5][6] This action reduces dopaminergic neurotransmission, which is thought to be hyperactive in the mesolimbic pathway of individuals with schizophrenia, thereby alleviating positive symptoms such as hallucinations and delusions.[4]

Conversely, at lower doses (50-300 mg/day for amisulpride), they preferentially block presynaptic D2/D3 autoreceptors.[5] These autoreceptors normally inhibit dopamine release, so their blockade leads to an increase in dopamine release and enhanced dopaminergic neurotransmission.[4] This effect is believed to be beneficial for treating the negative symptoms of schizophrenia, such as apathy and social withdrawal, which are associated with reduced dopaminergic activity in the prefrontal cortex.

Signaling Pathways

The antagonism of dopamine D2 receptors by sulpiride and amisulpride initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gαi/o proteins.[7][8]

Figure 1: Antagonism of Postsynaptic Dopamine D2 Receptors.

The following diagram illustrates the workflow from the intermediate to the final therapeutic action.

Figure 2: From Intermediate to Therapeutic Effect.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the atypical antipsychotics sulpiride and amisulpride. While it does not exhibit intrinsic therapeutic activity, its chemical structure is pivotal for the efficient and high-yield production of these essential medicines. The resulting active pharmaceutical ingredients exert their effects through a well-defined, dose-dependent antagonism of dopamine D2 and D3 receptors, providing a valuable therapeutic option for individuals with schizophrenia. This guide has provided a comprehensive overview of the synthesis, and the mechanistic action of the final drug products, underscoring the critical role of this intermediate in modern psychopharmacology.

References

- 1. seragpsych.com [seragpsych.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. CN112441960A - Synthetic method of sulpiride - Google Patents [patents.google.com]

- 4. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Amisulpride: a review of its use in the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Methoxy-5-sulfamoylbenzamide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 2-Methoxy-5-sulfamoylbenzamide, a key intermediate in the synthesis of pharmaceuticals, particularly the antipsychotic drug Sulpiride. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its potential mechanism of action.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄S | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 245 °C | [] |

| Solubility | Soluble in water | [4] |

| CAS Number | 52395-25-2 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The final and crucial step involves the amidation of a suitable benzoic acid derivative.

Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate (Precursor)

A common route to the precursor, methyl 2-methoxy-5-sulfamoylbenzoate, involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.[5][6][7]

Experimental Protocol: Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate

-

Reaction Setup: In a 1000 mL reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfinate.[5]

-

Reaction: Heat the mixture to 65 °C and maintain this temperature for 12 hours with stirring.[5]

-

Work-up: After the reaction is complete, add 2g of activated carbon to the hot solution and filter.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to dryness. Dry the resulting white crystalline powder under vacuum at 60 °C.[5]

-

Yield and Purity: This process typically yields around 94.5% of methyl 2-methoxy-5-sulfamoylbenzoate with a purity of approximately 99.5% as determined by HPLC.[5]

Synthesis of this compound

The final step is the conversion of the methyl ester to the primary amide. This is typically achieved by ammonolysis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a suitable pressure vessel, dissolve methyl 2-methoxy-5-sulfamoylbenzoate in a solution of ammonia in methanol.

-

Reaction: Heat the mixture and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a solid, may precipitate out of the solution.

-

Purification: Collect the solid by filtration and wash with cold methanol to remove any unreacted starting material and by-products.

Purification

Recrystallization is a standard method for purifying solid organic compounds like this compound. The choice of solvent is critical for effective purification.

Experimental Protocol: Recrystallization

-

Solvent Selection: Screen for a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include water, ethanol, or mixtures thereof.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.[8][9]

Mechanism of Action: A Putative Dopamine D2 Receptor Antagonist

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through the Gαi/o subunit. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. An antagonist would block this action, leading to a disinhibition of adenylyl cyclase.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

General HPLC Method Parameters:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). For a related precursor, a mobile phase of 700 mL water and 200 mL methanol has been used.[5]

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, such as 240 nm.[5]

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Injection Volume: 5-20 µL.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a substituted benzamide will show characteristic signals for the aromatic protons, the methoxy group protons (a singlet), and the amide and sulfonamide protons. The chemical shifts of the aromatic protons are influenced by the positions of the substituents.[1][11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons are also affected by the substituents.[12][13][14]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching of the primary amide and sulfonamide groups.

-

C=O stretching of the amide group.

-

S=O stretching (asymmetric and symmetric) of the sulfonamide group.[15]

-

C-O stretching of the methoxy group.

-

Aromatic C-H and C=C stretching .

Mass Spectrometry (MS):

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. A common fragmentation pathway for benzamides involves the loss of the amide group to form a stable benzoyl cation.[16][17][18]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. connectsci.au [connectsci.au]

- 2. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. allhdi.com [allhdi.com]

- 6. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 8. mt.com [mt.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. connectsci.au [connectsci.au]

- 12. journals.co.za [journals.co.za]

- 13. mdpi.com [mdpi.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. ripublication.com [ripublication.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Sulpiride from 2-Methoxy-5-sulfamoylbenzamide protocol

Application Notes and Protocols for the Synthesis of Sulpiride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Sulpiride, a widely used antipsychotic drug. The primary synthetic route detailed herein involves the reaction of methyl 2-methoxy-5-sulfamoylbenzoate with (S)-1-ethyl-2-aminomethylpyrrolidine. While the inquiry specified 2-Methoxy-5-sulfamoylbenzamide as a starting material, the prevalent and well-documented synthesis initiates from the corresponding benzoic acid or its esters. For completeness, this guide also outlines the preparation of the key intermediate, methyl 2-methoxy-5-sulfamoylbenzoate. All quantitative data from cited literature is summarized, and a comprehensive experimental workflow is provided.

Introduction

Sulpiride is a substituted benzamide antipsychotic agent used in the treatment of schizophrenia and other psychotic disorders. Its synthesis is a key process for pharmaceutical production. The most common and efficient synthesis involves the amidation of a 2-methoxy-5-sulfamoylbenzoic acid derivative with an appropriate aminomethylpyrrolidine derivative. This document presents a compilation of established protocols for this synthesis.

Synthesis of the Key Intermediate: Methyl 2-Methoxy-5-sulfamoylbenzoate

The synthesis of Sulpiride typically begins with the preparation of methyl 2-methoxy-5-sulfamoylbenzoate. Traditional methods start from salicylic acid and involve multiple steps such as methylation, chlorosulfonation, amination, and esterification. A more recent and efficient method involves the use of methyl 2-methoxy-5-chlorobenzoate.

A Novel Synthesis Method: In a 1000 mL reaction flask equipped with a reflux apparatus, 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate are added. Then, 1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfonate are added. The temperature is raised to 65°C and maintained for 12 hours. After the reaction, 2g of activated carbon is added to the reaction mixture and filtered while hot. The filtrate is concentrated

Detailed synthesis of Levosulpiride using 2-Methoxy-5-sulfamoylbenzamide

Application Notes: Detailed Synthesis of Levosulpiride

Introduction

Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with significant therapeutic applications as an antipsychotic and a prokinetic agent.[1][2][3] Its clinical efficacy stems from a dual mechanism of action: selective antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.[4][5][6][7] This unique pharmacological profile makes it effective for treating gastrointestinal disorders like functional dyspepsia and gastroparesis, as well as certain psychiatric conditions.[1][4]

This document provides a detailed protocol for the synthesis of Levosulpiride via the direct amide coupling of methyl 2-methoxy-5-sulfamoylbenzoate with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. This method is one of the most common and direct approaches to obtaining enantiomerically pure Levosulpiride.[4]

I. Synthetic Pathway

The synthesis involves a nucleophilic acyl substitution reaction where the primary amine of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine attacks the carbonyl carbon of methyl 2-methoxy-5-sulfamoylbenzoate, leading to the formation of an amide bond and the release of methanol as a byproduct.

Caption: Reaction scheme for the synthesis of Levosulpiride.

II. Experimental Protocol

This protocol is based on the direct condensation method, which is widely cited for its efficiency.[4][8][9]

Materials and Reagents:

-

Methyl 2-methoxy-5-sulfamoylbenzoate

-

(S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine

-

Ethanol (Absolute)

-

n-Butanol (optional solvent)

-

Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methoxy-5-sulfamoylbenzoate (1.0 eq) and (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine (1.1 eq).

-

For a solvent-free approach, proceed to the next step. Alternatively, add a high-boiling solvent such as n-butanol.[4]

-

Purge the flask with nitrogen gas to establish an inert atmosphere.[8][9]

-

-

Reaction:

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to approximately 80°C.[8][9]

-

Add ethanol to the flask and stir while refluxing for about 10 minutes to dissolve the product and facilitate crystallization.[8][9]

-

Cool the solution to 5°C in an ice bath and continue stirring for 2 hours to induce precipitation of the product.[8][9]

-

Collect the solid product by vacuum filtration.

-

Wash the collected crystals with cold ethanol to remove any unreacted starting materials and impurities.[8][9]

-

-

Drying:

-

Characterization:

-

Determine the melting point, yield, and purity (e.g., by HPLC) of the final product.

-

Confirm the structure using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

-

III. Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Molar Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 2-methoxy-5-sulfamoylbenzoate | (S)-1-ethyl-2-aminomethyl pyrrolidine | None | 90-100 | 5 | 93.8 | 99.2 | [8][9] |

| Methyl 2-methoxy-5-sulfamoylbenzoate | (S)-2-(aminomethyl)-1-ethylpyrrolidine | n-Butanol | Reflux | 20 | 75 | N/A |[4] |

Table 2: Physicochemical and Spectroscopic Characterization of Levosulpiride

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide | [10] |

| Molecular Formula | C15H23N3O4S | [10] |

| Molecular Weight | 341.43 g/mol | [3][10] |

| Appearance | White amorphous powder | [3][10] |

| Melting Point | 183-186°C | [3][10] |

| Solubility | Soluble in DMSO, DMF, and ethanol | [10] |

| ¹H-NMR, ¹³C-NMR | Spectra available for structural confirmation | [10][11] |

| FTIR | Characteristic peaks confirm functional groups | [10][12] |

| Mass Spec (LC-MS) | Used to confirm molecular weight and degradation products |[3][13] |

IV. Mechanism of Action & Signaling

Levosulpiride exerts its therapeutic effects through a dual modulation of dopaminergic and serotonergic pathways.[7]

-

Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter. By blocking D2 receptors, Levosulpiride disinhibits the release of acetylcholine, which enhances gut motility and gastric emptying.[1] In the brain's chemoreceptor trigger zone, this D2 blockade produces a potent antiemetic effect.[6]

-

Serotonin 5-HT4 Receptor Agonism: Levosulpiride also acts as an agonist at 5-HT4 receptors in the enteric nervous system.[5][6][7] Stimulation of these receptors further promotes the release of acetylcholine, contributing synergistically to its prokinetic effects.[6]

Caption: Signaling pathway of Levosulpiride's dual mechanism.

V. Visualized Experimental Workflow

The overall process from reaction to characterization can be visualized as a clear, sequential workflow.

Caption: Workflow for the synthesis and analysis of Levosulpiride.

References

- 1. What is the mechanism of Levosulpiride? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. Levosulpiride: from gut troubles jumping into the neuronal network of anxiety and depressionMedicomunicare Magazine [medicomunicare.it]

- 6. sonwuapi.com [sonwuapi.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. allhdi.com [allhdi.com]

- 10. In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levosulpiride(23672-07-3) 1H NMR spectrum [chemicalbook.com]

- 12. ijpca.org [ijpca.org]

- 13. Rapid quantification of levosulpiride in human plasma using RP-HPLC-MS/MS for pharmacokinetic and bioequivalence study. | Sigma-Aldrich [sigmaaldrich.com]

Amide coupling of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine with 2-methoxy-5- aminosulfonylbenzoic acid derivative

Introduction

This document provides a detailed protocol for the amide coupling of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine with a 2-methoxy-5-aminosulfonylbenzoic acid derivative. This reaction is a key step in the synthesis of Amisulpride, an antipsychotic drug.[1][2] Amisulpride's therapeutic effects are attributed to its ability to block dopamine D2 receptors. The amide bond formation is a critical transformation in medicinal chemistry, often requiring the activation of a carboxylic acid to facilitate its reaction with an amine.[3][4] This application note outlines a robust and reproducible method for this specific amide coupling, providing valuable information for researchers in drug discovery and development.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of the target benzamide derivative.

| Parameter | Value | Reference |

| Starting Materials | ||

| 4-Amino-2-methoxy-5-ethylsulfonylbenzoic acid | 1.0 eq | |

| (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine | 1.2 eq | |

| Triethylamine | 2.0 eq | |

| Ethyl Chloroformate | 1.5 eq | |

| Reaction Conditions | ||

| Solvent | Acetone | [5] |

| Temperature | 0-10°C, then 25-30°C | |

| Reaction Time | 4 hours | |

| Results | ||

| Yield (Crude) | 70% | |